molecular formula C9H10BrFO2 B1369888 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene CAS No. 439814-87-6

4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene

Cat. No. B1369888
M. Wt: 249.08 g/mol
InChI Key: LUBJMTAUCIBGNJ-UHFFFAOYSA-N
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Description

Brominated organic compounds, like the one you’re asking about, are often used in organic synthesis due to their reactivity. They can participate in various types of reactions, including substitution and coupling reactions .


Molecular Structure Analysis

The molecular structure of a brominated organic compound would typically include a benzene ring (or similar aromatic structure), with one or more bromine atoms attached, along with other substituents .


Chemical Reactions Analysis

Brominated organic compounds can undergo a variety of chemical reactions, including but not limited to substitution reactions, elimination reactions, and coupling reactions .


Physical And Chemical Properties Analysis

Brominated organic compounds typically have higher boiling points and densities compared to their non-brominated counterparts due to the presence of bromine atoms .

Scientific Research Applications

Synthesis and Chemical Reactions

  • Synthesis Techniques : Studies have focused on the synthesis of related bromo-fluorobenzene compounds. For instance, 1,2-Bis(bromomethyl)-4-fluorobenzene and 1,4-Bis(bromomethyl)-2-fluorobenzene have been synthesized using different reaction paths involving diazotization, bromination, nitration, and reduction (Guo Zhi-an, 2009) (Song Yan-min, 2007).
  • Radiochemical Synthesis : The production of no-carrier-added 1-bromo-4-[18F]fluorobenzene, important for 18F-arylation reactions, has been explored through nucleophilic aromatic substitution reactions (J. Ermert et al., 2004).
  • Bromination Processes : The NBS bromination of 1,4-dimethoxy-2,3-dimethylbenzene, yielding various bromination products including a compound structurally similar to 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene, has been studied (R. Aitken et al., 2016).

Applications in Organic Chemistry

  • Metalation Reactions : Selective ortho-metalation of fluoroarenes, similar to 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene, and their reactions with various electrophiles have been explored (M. Baenziger et al., 2019).
  • Photofragmentation Studies : The ultraviolet photodissociation of bromo-fluorobenzenes at 266 nm has been studied, providing insights into the photodissociation mechanisms and the effects of fluorine atom substitution (Xi-Bin Gu et al., 2001).

Other Applications

  • Electrochemical Fluorination : Studies on side-reactions during the fluorination of halobenzenes, which include compounds similar to 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene, have been conducted to understand the formation mechanisms of various fluorinated compounds (Hirohide Horio et al., 1996).
  • Bifunctional Electrolyte Additives : 4-Bromo-2-fluoromethoxybenzene, a related compound, has been used as a novel bi-functional electrolyte additive for lithium-ion batteries, indicating potential applications in battery technology (Zhang Qian-y, 2014).

Safety And Hazards

Brominated organic compounds can be hazardous. They should be handled with care, using appropriate personal protective equipment. They may also present environmental hazards .

Future Directions

The study and application of brominated organic compounds is a vibrant field of research. Future directions could include the development of new synthetic methods, the study of new reactions, and the application of these compounds in the synthesis of pharmaceuticals and other valuable chemicals .

properties

IUPAC Name

4-bromo-1-(dimethoxymethyl)-2-fluorobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrFO2/c1-12-9(13-2)7-4-3-6(10)5-8(7)11/h3-5,9H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LUBJMTAUCIBGNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(C1=C(C=C(C=C1)Br)F)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrFO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30593672
Record name 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene

CAS RN

439814-87-6
Record name 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439814-87-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Bromo-1-(dimethoxymethyl)-2-fluorobenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30593672
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzene, 4-bromo-1-(dimethoxymethyl)-2-fluoro
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Synthesis routes and methods

Procedure details

To a solution of 4-bromo-2-fluorobenzaldehyde (3.97 g, 18.8 mmol) in methanol (200 mL) was added p-toluenesulfonic acid monohydrate (357 mg, 1.88 mmol), and the mixture was heated to reflux for 4 h. Aqueous sodium carbonate (1 mol/L; 2 mL) was added, and the mixture was concentrated to a volume of ca. 50 mL and extracted with ether. The organic layer was washed with brine and dried on anhydrous sodium sulfate. The solvent was removed under reduced pressure to afford 4-bromo-1-dimethoxymethyl-2-fluorobenzene (4.56 g, 97%).
Quantity
3.97 g
Type
reactant
Reaction Step One
Quantity
357 mg
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
2 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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